N-Acetyl-L-tryptophan

Catalog No.
S753306
CAS No.
1218-34-4
M.F
C13H14N2O3
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-tryptophan

CAS Number

1218-34-4

Product Name

N-Acetyl-L-tryptophan

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)

InChI Key

DZTHIGRZJZPRDV-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Synonyms

N-Acetyl-L-tryptophan;1218-34-4;Acetyl-L-tryptophan;Ac-Trp-OH;acetyltryptophan;Acetyl-L-trp;AC-Try;(S)-N-Acetyltryptophan;(S)-2-Acetamido-3-(1H-indol-3-yl)propanoicacid;UNII-U9264T8OAE;CHEMBL54170;CHEBI:74640;DZTHIGRZJZPRDV-LBPRGKRZSA-N;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoicacid;NSC90726;N-acetyltryptophan;TRYPTOPHAN,N-ACETYL-,L-;EINECS214-935-9;AcetylL-Tryptophan;Tryptophan,acetyl;AmbotzAAA1942;PubChem19054;Spectrum_000959;2-Acetylamino-3-(1H-indol-3-yl)-propionicacid;AC1LDT2D

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
  • Neuroprotection

    Some research suggests that N-Acetyl-L-Tryptophan may have neuroprotective properties. For example, a study investigated its effect on Aβ 1-42-induced neuroinflammation and cognitive decline in a rat model of Alzheimer's disease. The researchers found that N-Acetyl-L-Tryptophan administration led to a reduction in neuroinflammation and improvement in cognitive function.

  • Mood Disorders

    N-Acetyl-L-Tryptophan's role as a serotonin precursor has led to research on its potential benefits for mood disorders like depression. However, the results of these studies have been mixed [].

  • Other Conditions

    Researchers are also investigating the potential use of N-Acetyl-L-Tryptophan for other conditions, such as anxiety, sleep problems, and migraines. More research is needed to determine its effectiveness for these conditions [].

N-Acetyl-L-tryptophan is a derivative of the amino acid L-tryptophan, characterized by the addition of an acetyl group to its nitrogen atom. Its chemical formula is C₁₃H₁₄N₂O₃, and it has a molecular weight of approximately 232.25 g/mol. This compound is notable for its role as a metabolite and its classification as an N-acetyl-L-amino acid, which positions it within a broader category of modified amino acids that exhibit distinct biological activities and chemical properties

2
.

The mechanism of action of NAT is not fully understood, but it is believed to be related to its ability to increase the bioavailability of L-tryptophan. NAT may be absorbed more readily than L-tryptophan in the gut, leading to increased levels of L-tryptophan in the bloodstream []. This increased availability of L-tryptophan can then be used for the synthesis of serotonin and melatonin, potentially influencing sleep, mood, and cognitive function [].

NAT is generally considered safe for most healthy adults when taken at moderate doses. However, some potential side effects can occur, including nausea, diarrhea, dizziness, and drowsiness []. Higher doses may increase the risk of these side effects.

, particularly those involving reactive nitrogen species. Research has shown that it can undergo nitration and nitrosation, leading to the formation of several derivatives such as 1-nitroso-N-acetyl-L-tryptophan and 6-nitro-N-acetyl-L-tryptophan. These reactions are significant as they can affect the stability and biological activity of proteins containing tryptophan residues .

Additionally, under physiological conditions, certain derivatives like 6-nitro-N-acetyl-L-tryptophan exhibit stability, while others, such as the nitroso and nitro derivatives, have shorter half-lives, indicating their potential reactivity in biological systems .

N-Acetyl-L-tryptophan has been studied for its biological activities, particularly its role in modulating neurotransmitter levels and its potential neuroprotective effects. It is believed to influence serotonin metabolism, which is crucial for mood regulation and cognitive functions. Furthermore, some studies suggest that N-Acetyl-L-tryptophan may exhibit antioxidant properties by scavenging reactive oxygen species, thereby protecting cellular components from oxidative stress .

The synthesis of N-Acetyl-L-tryptophan can be achieved through several methods:

  • Acetylation of L-Tryptophan: This is the most common method where L-tryptophan is treated with acetic anhydride or acetyl chloride in an appropriate solvent to introduce the acetyl group.
  • Enzymatic Synthesis: Enzymatic methods using specific acetyltransferases can also be employed to synthesize N-acetyl-L-tryptophan from L-tryptophan, offering a more environmentally friendly approach.
  • Chemical Modification: Other synthetic routes may involve the modification of L-tryptophan derivatives through various

N-Acetyl-L-tryptophan finds applications across various fields:

  • Pharmaceuticals: It is explored for its potential therapeutic effects in treating mood disorders due to its influence on serotonin levels.
  • Nutraceuticals: As a dietary supplement, it may be used to enhance mood and cognitive function.
  • Research: Its role in biochemical studies related to protein interactions and modifications makes it valuable in understanding tryptophan metabolism and related pathways .

Studies investigating the interactions of N-Acetyl-L-tryptophan with other biomolecules have revealed its ability to form complexes with proteins. For instance, research has shown that it can alter the structural integrity of proteins upon exposure to reactive nitrogen species, leading to modifications that may affect protein function and stability . Furthermore, interaction studies have indicated that N-acetyl-L-tryptophan may influence the binding affinity of certain ligands to their target proteins.

Several compounds exhibit structural or functional similarities to N-Acetyl-L-tryptophan. Here are some notable ones:

CompoundStructure SimilarityUnique Features
L-TryptophanParent compoundPrecursor for serotonin synthesis
5-HydroxytryptophanHydroxylated derivativeDirectly involved in serotonin production
N-Methyl-L-TryptophanMethylated derivativePotentially different pharmacokinetics
L-TyrosineAromatic amino acidPrecursor for dopamine synthesis
N-AcetylserotoninAcetylated form of serotoninDirectly involved in neurotransmission

N-Acetyl-L-tryptophan stands out due to its specific acetylation at the nitrogen atom of tryptophan, which alters its solubility and biological activity compared to these similar compounds. Its unique chemical modifications contribute to distinct interactions within biological systems that are crucial for understanding metabolic pathways involving tryptophan derivatives

2
.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

246.10044231 g/mol

Monoisotopic Mass

246.10044231 g/mol

Heavy Atom Count

18

Melting Point

189.5 °C

UNII

4460NBV53F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Protease Inhibitors

Pictograms

Irritant

Irritant

Other CAS

1218-34-4

Wikipedia

L-acetyltryptophan

General Manufacturing Information

Tryptophan, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15

Amelioration of ochratoxin-A induced cytotoxicity by prophylactic treatment of N-Acetyl-L-Tryptophan in human embryonic kidney cells

Prerna Agarwal, Darshana Singh, Sheikh Raisuddin, Raj Kumar
PMID: 31678613   DOI: 10.1016/j.tox.2019.152324

Abstract

Ochratoxin A (OTA) is known to induce nephro-toxicity via induction of cellular redox homeostasis perturbation, mitochondrial hyperpolarisation and depolarization, protein synthesis inhibition leading to apoptosis. In the present study, protective efficacy of N-Acetyl-L-Tryptophan (NAT) against OTA induced toxicity was evaluated using Human Embryonic Kidney (HEK-293) cells. Cells were treated with NAT (0-200 μg/ml) before OTA treatment (0-20 μg/ml) and protective efficacy of NAT was evaluated using MTT and SRB assay. OTA-induced intracellular ROS generation and its inhibition by NAT (2.5 μg/ml) pre-treatment was evaluated using 2',7'-dichlorodihydrofluorescein diacetate (H
DCFDA) probe. Effects of NAT pre-treatment on OTA treated cells were also evaluated in terms of cell cycle perturbations and mitochondrial membrane potential disturbance using flowcytometry. Results of the study demonstrated significant (∼89 % cell growth in comparison to 50% in OTA alone group; P < 0.05) protection by NAT to the HEK-293 cells against OTA mediated cell death in terms of cell viability. Further, significant reduction in ROS levels and mitochondrial membrane potential disturbance was also observed in NAT pre-treated plus OTA cells as compared to only OTA treated cells. Significant (p < 0.05) arrest in G0 and S phase of cell cycle was observed in OTA treated cells that was found to be inhibited by NAT pre-treatment to OTA treated cells. Also, molecular docking analysis demonstrated higher probability of NAT to bind with OTA binding pocket on phenylalanyl t-RNA synthetase, resulting in inhibition of OTA incorporation in the newly synthesized peptides and thus may ameliorate OTA induced protein synthesis inhibition. Conclusively, present study suggested that NAT offers protection against OTA toxicity in HEK-293 cells by counterbalancing oxidative stress, cell cycle regulation, mitochondrial membrane potential stabilization, protein synthesis inhibition and cell death retardation.


Exploratory metabolomics of nascent metabolic syndrome

Kyumin Shim, Radhika Gulhar, Ishwarlal Jialal
PMID: 30611573   DOI: 10.1016/j.jdiacomp.2018.12.002

Abstract

Metabolic syndrome (MetS) is a disorder defined by having three of five features: increased waist circumference (WC), hypertriglyceridemia, decreased high-density lipoprotein-cholesterol, hypertension and an elevated blood glucose (BG). Metabolic Syndrome ( MetS) affects 35% of American adults and significantly increases risk for Atherosclerotic cardiovascular disease (ASCVD) and type-2 diabetes (T2DM). An understanding of the metabolome will help elucidate the pathogenesis of MetS and lead to better management. We hypothesize that the metabolites, gamma-aminobutyric acid (GABA), d-pyroglutamic acid (PGA) and N-acetyl-d-tryptophan (NAT) will be altered in nascent MetS patients without the confounding of ASCVD or T2DM. We also correlated these metabolites with biomarkers of inflammation.
This was an exploratory study of 30 patients with nascent MetS and 20 matched controls undertaken in 2018. Metabolites were evaluated from patient's frozen early morning urine samples and were correlated with biomarkers of inflammation and adipokines. They were assayed by the NIH Western Metabolomics Center using liquid chromatography/mass spectrometry and standardized to urinary creatinine. All patients had normal hepatic and renal function.
GABA and PGA levels were significantly increased in MetS patients compared to controls: 2.8-fold and 2.9-fold median increases respectively with p < 0.0001 and p = 0.004, possibly deriving from glutamate. NAT was significantly decreased by 90% in MetS patients compared to controls, p < 0.001. GABA correlates significantly with cardio-metabolic (CM) features including WC, blood pressure systolic (BP-S) while NAT correlated inversely with WC, BP-S, blood glucose (BG) and triglycerides (TG). GABA correlated positively with chemerin, leptin, Fetuin A and endotoxin. NAT correlated inversely with WC, BP-S, BG, TG, high sensitivity C - reactive protein (hsCRP), toll-like receptor-4 (TLR-4), lipopolysaccharide binding protein (LBP), chemerin and retinol binding protein-4 (RBP-4).
We make the novel observation of increased GABA and PGA with decreased NAT in patients with MetS. While GABA and PGA correlates positively with CM features and biomediators of inflammation, the metabolite NAT correlated inversely. Thus, GABA and PGA could contribute to the pro-inflammatory state of MetS while NAT could mitigate this pro-inflammatory response.


Protective role of

Jianxin Wang, Shuna Yu, Jianguo Li, Huiting Li, Hongxin Jiang, Peilun Xiao, Yitong Pan, Jie Zheng, Li Yu, Jiying Jiang
PMID: 31184936   DOI: 10.1080/13880209.2019.1617750

Abstract

Hepatic ischemia-reperfusion injury (HIRI) is a complex process observed during liver resection and transplantation.
-acetyl-l-tryptophan (l-NAT), an antagonist of neurokinin 1 receptor, has been used for the treatment of nausea and neurodegenerative diseases.
This study investigates the protective effect of l-NAT against HIRI and explores the potential underlying mechanisms.
Adult male Sprague-Dawley (SD) rats were randomly divided into three groups: sham, I/R and I/R + l-NAT. HIRI model was generated by clamping the hepatic artery, portal vein and common bile duct with a microvascular bulldog clamp for 45 min, and then removing the clamp and allowing reperfusion for 6 h. BRL cells were exposed to 200 µM H
O
with or without 10 µM l-NAT for 6 h.
After l-NAT intervention, the structure of hepatic lobules was intact, and no swelling was noted in the cells. Furthermore, cell viability was found to be significantly enhanced when compared with the controls (
< 0.05). The mRNA and protein expression levels of serine-threonine kinase 2 (RIP2) and interleukin-1β (IL-1β) were significantly increased in the I/R and H
O
groups when compared with the controls; however, these levels were significantly decreased after l-NAT intervention. Similarly, IL-1β activity and caspase-1 activity were significantly decreased in the H
O
group when compared with the controls, after l-NAT intervention.
Our findings indicated that l-NAT may exert a hepatoprotective role in HIRI through inhibiting RIP2/caspase-1/IL-1β signaling pathway, which can provide evidence for l-NAT to be a potential effective drug against HIRI during clinical practice.


Circulating plasma metabolites and risk of rheumatoid arthritis in the Nurses' Health Study

Su H Chu, Jing Cui, Jeffrey A Sparks, Bing Lu, Sara K Tedeschi, Cameron B Speyer, LauraKay Moss, Marie L Feser, Lindsay B Kelmenson, Elizabeth A Mewshaw, Jess D Edison, Kevin D Deane, Clary Clish, Jessica Lasky-Su, Elizabeth W Karlson, Karen H Costenbader
PMID: 32310291   DOI: 10.1093/rheumatology/keaa125

Abstract

RA develops slowly over years. We tested for metabolic changes prior to RA onset using a large non-targeted metabolomics platform to identify novel pathways and advance understanding of RA development.
Two hundred and fifty-four incident RA cases with plasma samples drawn pre-RA onset in the Nurses' Health Study (NHS) cohorts were matched 1:2 to 501 controls on age, race, menopause/post-menopausal hormone use and blood collection features. Relative abundances of 360 unique, known metabolites were measured. Conditional logistic regression analyses assessed associations between metabolites and incidence of RA, adjusted for age, smoking and BMI, accounting for multiple comparisons. Subgroup analyses investigated seropositive (sero+) RA and RA within 5 years of sample collection. Significant metabolites were then tested in a female military pre-RA case-control study (n = 290).
In the NHS, metabolites associated with RA and sero+RA in multivariable models included 4-acetamidobutanoate (odds ratio (OR) = 0.80/S.d., 95% CI: 0.66, 0.95), N-acetylputrescine (OR = 0.82, 95% CI: 0.69, 0.96), C5 carnitine (OR = 0.84, 95% CI: 0.71, 0.99) and C5:1 carnitine (OR = 0.81, 95% CI: 0.68, 0.95). These were involved primarily in polyamine and leucine, isoleucine and valine metabolism. Several metabolites associated with sero+RA within 5 years of diagnosis were replicated in the independent military cohort: C5 carnitine (OR = 0.55, 95% CI: 0.33, 0.92), C5:1 carnitine (OR = 0.62, 95% CI: 0.39, 0.99) and C3 carnitine (OR = 0.57, 95% CI: 0.36, 0.91).
Several metabolites were inversely associated with incidence of RA among women. Three short-chain acylcarnitines replicated in a smaller dataset and may reflect inflammation in the 5-year period prior to sero+RA diagnosis.


Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering

Edward P Harvey, Zachary J Hauseman, Daniel T Cohen, T Justin Rettenmaier, Susan Lee, Annissa J Huhn, Thomas E Wales, Hyuk-Soo Seo, James Luccarelli, Catherine E Newman, Rachel M Guerra, Gregory H Bird, Sirano Dhe-Paganon, John R Engen, James A Wells, Loren D Walensky
PMID: 32413285   DOI: 10.1016/j.chembiol.2020.04.004

Abstract

The BCL-2 family is composed of anti- and pro-apoptotic members that respectively protect or disrupt mitochondrial integrity. Anti-apoptotic overexpression can promote oncogenesis by trapping the BCL-2 homology 3 (BH3) "killer domains" of pro-apoptotic proteins in a surface groove, blocking apoptosis. Groove inhibitors, such as the relatively large BCL-2 drug venetoclax (868 Da), have emerged as cancer therapies. BFL-1 remains an undrugged oncogenic protein and can cause venetoclax resistance. Having identified a unique C55 residue in the BFL-1 groove, we performed a disulfide tethering screen to determine if C55 reactivity could enable smaller molecules to block BFL-1's BH3-binding functionality. We found that a disulfide-bearing N-acetyltryptophan analog (304 Da adduct) effectively targeted BFL-1 C55 and reversed BFL-1-mediated suppression of mitochondrial apoptosis. Structural analyses implicated the conserved leucine-binding pocket of BFL-1 as the interaction site, resulting in conformational remodeling. Thus, therapeutic targeting of BFL-1 may be achievable through the design of small, cysteine-reactive drugs.


New insights into the altered binding capacity of pharmaceutical-grade human serum albumin: site-specific binding studies by induced circular dichroism spectroscopy

Anna Tramarin, Daniele Tedesco, Marina Naldi, Maurizio Baldassarre, Carlo Bertucci, Manuela Bartolini
PMID: 30248608   DOI: 10.1016/j.jpba.2018.09.022

Abstract

The ADMET profile of drugs is strongly affected by human serum albumin (HSA), due to its leading role as carrier of poorly soluble compounds in plasma; a critical assessment of the binding capacity of HSA and the evaluation of binding competition between drugs are therefore pivotal for a reliable pharmacokinetic and pharmacodynamic characterization. In clinical practice, a potential source of impairment in the binding properties of HSA is the use of octanoate and N-acetyltryptophan as stabilizers during the production of pharmaceutical-grade HSA for infusion (i-HSA), which is currently administered in the treatment of a growing range of pathological conditions. The peculiar sensitivity of circular dichroism (CD) spectroscopy towards the stereochemical features of high-affinity binding events is herein exploited to achieve a site-specific assessment of the effect of stabilizers on the binding properties of i-HSA. The binding affinity and capacity of fatty-acid-free HSA towards site-selective induced circular dichroism (ICD) markers for the three high-affinity binding sites of HSA was compared to that of i-HSA submitted to ultrafiltration and dialysis to remove both stabilizers. Results showed a considerable impairment of the binding capacity of i-HSA at site II and a relatively lower influence on the binding properties of site I. Ultrafiltration proved to be ineffective in depleting octanoate, while the proposed dialysis protocol, which involves a pH-induced reversible unfolding of the protein, resulted in a total clearance of both stabilizers, confirmed by the full restoration of the binding properties of HSA at all binding sites. The outcomes of this study proved that CD spectroscopy is a suitable technique to evaluate the binding properties of i-HSA, ensuring an assessment of the availability of the binding sites and the possibility of monitoring the clearance of stabilizers. Eventually, the proposed method for their depletion might constitute a connection bridge between albumin in vitro studies and its clinical applications.


Magnesium enhances the beneficial effects of NK1 antagonist administration on blood-brain barrier permeability and motor outcome after traumatic brain injury

Joshua L Ameliorate, Mounir N Ghabriel, Robert Vink
PMID: 29256408   DOI: 10.1684/mrh.2017.0427

Abstract

The current study investigated whether adding magnesium to an NK1 tachykinin receptor antagonist after traumatic brain injury would enhance efficacy to further reduce blood-brain barrier permeability and improve functional recovery compared to either treatment alone. Sprague-Dawley rats were injured using the impact acceleration model of diffuse brain injury, and received either no treatment, MgSO
(30 mg/kg IV), the NK1 antagonist n-acetyl L tryptophan (2.5 mg/kg IP), or both agents combined. Animals were then killed at either 1, 5, or 24 h postinjury for determination of blood-brain barrier permeability using previously administered Evans blue dye or assessed for functional outcome over a 1-week period using the rotarod motor test. As expected, both MgSO
and n-acetyl L tryptophan significantly reduced blood-brain barrier permeability and improved functional outcome. However, combined n-acetyl L tryptophan and MgSO
was more effective at reducing blood-brain barrier permeability (P < 0.05) and improving functional outcome (P < 0.001) compared to the individual compounds. Our results demonstrate that combination therapy with magnesium and an NK1 antagonist may be a more effective therapy for TBI than either compound administered alone.


N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats

Joylee Fernandes, Jayesh Mudgal, Chamallamudi Mallikarjuna Rao, Devinder Arora, Sanchari Basu Mallik, K S R Pai, Madhavan Nampoothiri
PMID: 29185389   DOI: 10.1080/15376516.2017.1411412

Abstract

Neuroinflammation plays an important role in the pathophysiology of Alzheimer's disease. Neurokinin substance P is a key mediator which modulates neuroinflammation through neurokinin receptor. Involvement of substance P in Alzheimer's disease is still plausible and various controversies exist in this hypothesis. Preventing the deleterious effects of substance P using N-acetyl-L-tryptophan, a substance P antagonist could be a promising therapeutic strategy. This study was aimed to evaluate the effect of N-acetyl-L-tryptophan on aluminum induced spatial memory alterations in rats. Memory impairment was induced using aluminum chloride (AlCl
) at a dose of 10 mg/kg for 42 d. After induction of dementia, rats were exposed to 30 and 50 mg/kg of N-acetyl-L-tryptophan for 28 d. Spatial memory alterations were measured using Morris water maze. Acetylcholinesterase activity and antioxidant enzyme glutathione level were assessed in hippocampus, frontal cortex and striatum. The higher dose of N-acetyl-L-tryptophan (50 mg/kg) significantly improved the aluminum induced memory alterations. N-acetyl-L-tryptophan exposure resulted in significant increase in acetylcholinesterase activity and glutathione level in hippocampus. The neuroprotective effect of N-acetyl-L-tryptophan could be due to its ability to block substance P mediated neuroinflammation, reduction in oxidative stress and anti-apoptotic properties. To conclude, N-acetyl-L-tryptophan may be considered as a novel neuroprotective therapy in Alzheimer's disease.


Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine

Michelle Z Dion, Danielle Leiske, Vikas K Sharma, Christina L Zuch de Zafra, Cleo M Salisbury
PMID: 30280329   DOI: 10.1007/s11095-018-2467-5

Abstract

Biotherapeutics can be susceptible to oxidation during manufacturing and storage. Free L-methionine is known to protect methionine residues in proteins from oxidation. Similarly, free tryptophan and other indole derivatives have been shown to protect tryptophan residues from oxidation. N-acetyl-DL-tryptophan was previously identified as a potentially superior antioxidant to tryptophan as it has a lower oxidation potential and produces less peroxide upon light exposure. This study sought to confirm the antioxidant efficacy and safety of N-acetyl-DL-tryptophan and L-methionine as formulation components for biotherapeutic drugs.
Antibodies were subjected to AAPH and light exposure in the presence of N-acetyl-DL-tryptophan and L-methionine. Oxidation in relevant CDR and Fc residues was quantified by peptide map. In silico, in vitro, and in vivo studies were performed to evaluate the safety of N-acetyl-DL-tryptophan and L-methionine.
Peptide mapping demonstrated that N-acetyl-DL-tryptophan was effective at protecting tryptophans from AAPH stress, and that the combination of N-acetyl-DL-tryptophan and L-methionine protected both tryptophan and methionine from AAPH stress. The safety assessment suggested an acceptable safety profile for both excipients.
N-acetyl-tryptophan and L-methionine effectively reduce the oxidation of susceptible tryptophan and methionine residues in antibodies and are safe for use in parenteral biotherapeutic formulations.


Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid

Ekaterina D Sormacheva, Peter S Sherin, Yuri P Tsentalovich
PMID: 29024806   DOI: 10.1016/j.freeradbiomed.2017.10.007

Abstract

Photoinduced generation of radicals in the eye lens may play an important role in the modification of proteins leading to their coloration, aggregation, and insolubilization. The radicals can be formed via the reactions of photoexcited endogenous chromophores of the human lens with lens proteins, in particular with tryptophan residues. In the present work we studied the reactions induced by UV-A (315-400nm) light between kynurenic acid (KNA), an effective photosensitizer present in the human lens, and N-acetyl-L-tryptophan (NTrpH) under aerobic and anaerobic conditions. Our results show that the reaction mechanism strongly depends on the presence of oxygen in solution. Under aerobic conditions, the generation of singlet oxygen is the major channel of the effective NTrpH oxidation. In argon-bubbled solutions, the quenching of triplet KNA by NTrpH results in the formation of KNA
and NTrp
radicals. Under laser pulse irradiation, when the radical concentration is high, the main pathway of the radical decay is the back electron transfer with the restoration of initial reagents. Other reactions include (i) the radical combination yielding NTrp dimers and (ii) the oxygen atom transfer from KNA
to NTrp
with the formation of oxidized NTrp species and deoxygenated KNA products. In continuous-wave photolysis, even trace amounts of molecular oxygen are sufficient to oxidize the majority of KNA
radicals with the rate constant of (2.0 ± 0.2) × 10
M
s
, leading to the restoration of KNA and the formation of superoxide radical O
. The latter reacts with NTrp
via either the radical combination to form oxidized NTrp (minor pathway), or the electron transfer to restore NTrpH in the ground state (major pathway). As the result, the quantum yields of the starting compound decomposition under continuous-wave anaerobic photolysis are rather low: 1.6% for NTrpH and 0.02% for KNA. The photolysis of KNA with alpha-crystallin yields the same deoxygenated KNA products as the photolysis of KNA with NTrpH, indicating the similarity of the photolysis mechanisms. Thus, inside the eye lens KNA can sensitize both protein photooxidation and protein covalent cross-linking with the minor self-degradation. This may play an important role in the lens protein modifications during the normal aging and cataract development.


Explore Compound Types